molecular formula C33H53NO5 B10823819 (1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B10823819
M. Wt: 543.8 g/mol
InChI Key: NZSQBRZWARZNQH-ZWOACCQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Compound 11d undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound 11d has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Compound 11d is unique in its selectivity for the GPBAR1 receptor, distinguishing it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C33H53NO5

Molecular Weight

543.8 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C33H53NO5/c1-19(35)21-11-16-33(27(36)37)18-17-31(5)22(26(21)33)9-10-24-30(4)14-13-25(39-28(38)34-20-7-8-20)29(2,3)23(30)12-15-32(24,31)6/h19-26,35H,7-18H2,1-6H3,(H,34,38)(H,36,37)/t19-,21-,22?,23?,24?,25+,26?,30-,31+,32+,33-/m0/s1

InChI Key

NZSQBRZWARZNQH-ZWOACCQCSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@]2(C1C3CCC4[C@]5(CC[C@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)NC6CC6)C)C(=O)O)O

Canonical SMILES

CC(C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)NC6CC6)C)C(=O)O)O

Origin of Product

United States

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